

Spectroscopic Profile of Dehydrocyclopeptine: A Technical Guide

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Compound of Interest

Compound Name: Dehydrocyclopeptine

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Introduction

Dehydrocyclopeptine is a benzodiazepine alkaloid intermediate originating from the secondary metabolism of various *Penicillium* species, notably *Penicillium cyclopium* and *Penicillium raistrichii*. It serves as a crucial precursor in the biosynthesis of other complex alkaloids. Understanding its spectroscopic characteristics is fundamental for its identification, characterization, and for metabolic engineering efforts aimed at the production of novel bioactive compounds. This technical guide provides a comprehensive overview of the available spectroscopic data for **Dehydrocyclopeptine**, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, complete with detailed experimental protocols and a visualization of its biosynthetic context.

Spectroscopic Data

The following sections present the key spectroscopic data for **Dehydrocyclopeptine**, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR data for **Dehydrocyclopeptine**, isolated from *Penicillium raistrichii*, are summarized below. The data were acquired in DMSO- d_6 .

Table 1: ^1H NMR Data for **Dehydrocyclopeptine** (DMSO- d_6)

Position	Chemical Shift (δ) ppm	Multiplicity	J (Hz)
6	7.29	d	7.9
7	7.02	t	7.9
8	7.22	t	7.9
9	7.50	d	7.9
10	6.84	s	7.5
N-CH ₃	3.23	s	
2'	7.50	d	7.5
3'	7.42	t	7.5
4'	7.35	t	7.5
5'	7.42	t	7.5
6'	7.50	d	7.5
NH	10.51	s	

Table 2: ¹³C NMR Data for **Dehydrocyclopeptine** (DMSO-d₆)

Position	Chemical Shift (δ) ppm
2	164.2
3	129.5
5	160.2
5a	120.3
6	129.1
7	123.5
8	131.9
9	115.8
9a	138.3
10	118.9
N-CH ₃	33.7
1'	134.5
2'	129.0
3'	128.5
4'	128.9
5'	128.5
6'	129.0

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) data provides information on the molecular formula of **Dehydrocyclopeptine**.

Table 3: Mass Spectrometry Data for **Dehydrocyclopeptine**

Ion	Calculated m/z	Found m/z	Molecular Formula
[M+H] ⁺	279.1128	-	C ₁₇ H ₁₅ N ₂ O ₂
[M-H] ⁻	277.0983	-	C ₁₇ H ₁₃ N ₂ O ₂

Note: Specific found m/z values from experimental data were not available in the reviewed literature.

Infrared (IR) Spectroscopy

The IR spectrum of **Dehydrocyclopeptine** reveals characteristic absorption bands corresponding to its functional groups.

Table 4: Infrared (IR) Spectroscopy Data for **Dehydrocyclopeptine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Strong, Broad	N-H Stretching
~1680	Strong	C=O Stretching (Amide)
~1640	Strong	C=O Stretching (Amide)
~1600, ~1480	Medium	C=C Stretching (Aromatic)
~750	Strong	C-H Bending (Ortho-disubstituted benzene)

Note: The exact peak values can vary slightly based on the sample preparation method (e.g., KBr pellet, thin film).

Experimental Protocols

The following are generalized experimental protocols based on the characterization of similar natural products isolated from fungal sources.

NMR Spectroscopy

^1H NMR, ^{13}C NMR, HSQC, and HMBC spectra were recorded on a Bruker Avance spectrometer operating at a proton frequency of 600 MHz. Samples were dissolved in DMSO- d_6 . Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent signals (DMSO- d_6 at δH 2.50 and δC 39.5). Coupling constants (J) are reported in Hertz (Hz).

Mass Spectrometry

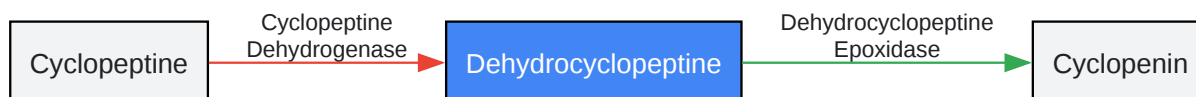
High-resolution mass spectra were acquired using a Thermo Scientific Q Exactive HF mass spectrometer with an electrospray ionization (ESI) source. Samples were dissolved in methanol and infused into the mass spectrometer. Data were collected in both positive and negative ion modes.

Infrared Spectroscopy

IR spectra were recorded on a Nicolet iS50 FT-IR spectrometer using KBr pellets. A small amount of the purified compound was ground with spectroscopic grade KBr and pressed into a thin pellet for analysis.

Biosynthetic Pathway of Dehydrocyclopeptide

Dehydrocyclopeptide is a key intermediate in the biosynthesis of other benzodiazepine alkaloids in *Penicillium* species. The pathway involves the enzymatic conversion of cyclopeptide.



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Caption: Biosynthetic pathway of **Dehydrocyclopeptide**.

Conclusion

The spectroscopic data and protocols presented in this guide offer a foundational resource for the identification and further investigation of **Dehydrocyclopeptide**. This information is critical for researchers in natural product chemistry, mycology, and drug discovery who are exploring

the rich chemical diversity of fungal metabolites and their potential applications. The provided biosynthetic context further aids in understanding the role of this molecule in the complex secondary metabolism of Penicillium.

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